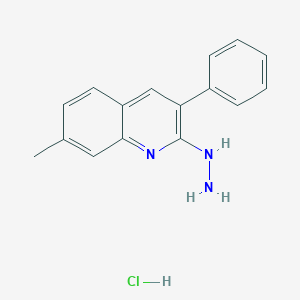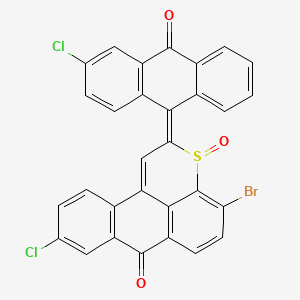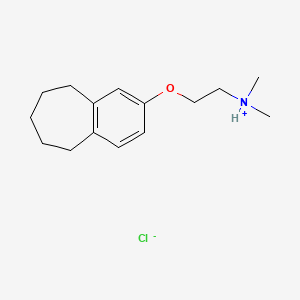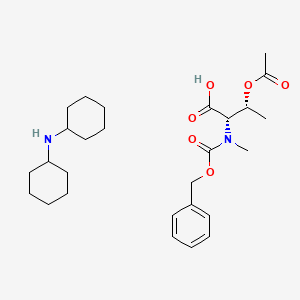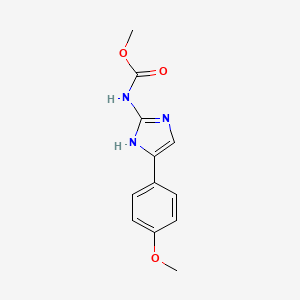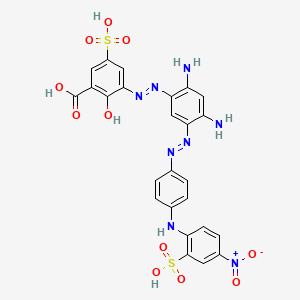
Arsine, chlorobis(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-bis(chloromethyl)arsane is an organoarsenic compound with the molecular formula C₂H₄AsCl₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-bis(chloromethyl)arsane can be synthesized through the chloromethylation of arsenic-containing compounds. One common method involves the reaction of arsenic trichloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under acidic conditions and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of chloro-bis(chloromethyl)arsane follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Chloro-bis(chloromethyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives .
Scientific Research Applications
Chloro-bis(chloromethyl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research into its biological activity and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of chloro-bis(chloromethyl)arsane involves its interaction with molecular targets through its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include the formation of adducts with proteins and nucleic acids, which can alter their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Dichloromethylarsine
- Chloromethyl chloroarsine
- Bis(chloromethyl)chloroarsine
Uniqueness
Chloro-bis(chloromethyl)arsane is unique due to its specific arrangement of chlorine and arsenic atoms, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
56863-50-4 |
|---|---|
Molecular Formula |
C2H4AsCl3 |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
chloro-bis(chloromethyl)arsane |
InChI |
InChI=1S/C2H4AsCl3/c4-1-3(6)2-5/h1-2H2 |
InChI Key |
XVZVJZMPYVTERO-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)[As](CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


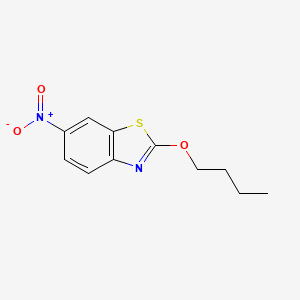
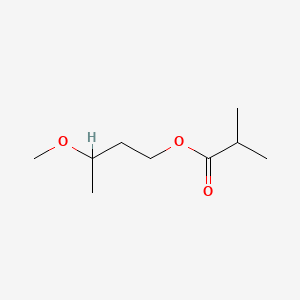


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

